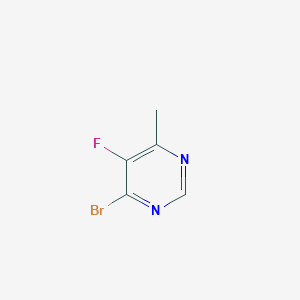
4-Bromo-5-fluoro-6-methylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Bromo-5-fluoro-6-methylpyrimidine” is a chemical compound with the molecular formula C5H4BrFN2. It has a molecular weight of 191.00 . It is a pyrimidine derivative, which is a class of compounds that are important in the field of pharmaceuticals and agrochemicals .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The ring is substituted at the 4th position by a bromine atom, at the 5th position by a fluorine atom, and at the 6th position by a methyl group .
Physical and Chemical Properties Analysis
“this compound” is a solid compound . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.
Wissenschaftliche Forschungsanwendungen
Synthesis of Key Intermediates
Compounds with pyrimidine rings, such as "4-Bromo-5-fluoro-6-methylpyrimidine," are often key intermediates in the synthesis of more complex molecules. These molecules find applications in developing pharmaceuticals, particularly anticancer and antiviral drugs. For example, the synthesis of 2-Fluoro-4-bromobiphenyl, a closely related molecule, has been described as a key intermediate for the manufacture of flurbiprofen, indicating the significance of bromo-fluoro substitutions in medicinal chemistry Qiu et al., 2009.
Role in Drug Development
Fluoropyrimidines, a category to which "this compound" could conceptually belong given its structural features, play a crucial role in the treatment of cancers. They are the basis for several chemotherapeutic agents, such as 5-fluorouracil (5-FU) and capecitabine, highlighting the importance of fluorinated pyrimidines in cancer pharmacotherapy. The efficacy of these agents, their mechanism of action, and their metabolic pathways have been extensively studied, offering insights into how modifications in the pyrimidine ring can influence therapeutic outcomes and toxicity profiles Falvella et al., 2015.
Mechanistic Studies and Chemical Sensors
Compounds structurally related to "this compound" have also been utilized in mechanistic studies to understand biochemical pathways and as components of chemical sensors. For instance, research on 4-methyl-2,6-diformylphenol-based compounds, which share a similar penchant for selective functionalization as "this compound," demonstrates the versatility of such molecules in developing fluorescent chemosensors for detecting metal ions and other analytes, thus underscoring their utility in chemical biology and analytical chemistry Roy, 2021.
Wirkmechanismus
Target of Action
Pyrimidine derivatives, like 4-Bromo-5-fluoro-6-methylpyrimidine, often interact with enzymes involved in nucleotide synthesis, such as thymidylate synthase .
Mode of Action
These compounds can inhibit the function of these enzymes, preventing the synthesis of essential nucleotides and disrupting DNA replication .
Biochemical Pathways
The inhibition of nucleotide synthesis can affect multiple biochemical pathways, including DNA replication and repair, leading to cell death .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of such compounds can vary widely and would depend on factors like the compound’s chemical structure and the patient’s physiology .
Result of Action
The ultimate result of this action would typically be the death of rapidly dividing cells, such as cancer cells .
Action Environment
The action, efficacy, and stability of such compounds can be influenced by various environmental factors, including the presence of other drugs, the patient’s overall health status, and specific genetic factors .
Zukünftige Richtungen
The future directions of “4-Bromo-5-fluoro-6-methylpyrimidine” and similar compounds could involve their use in the development of new pharmaceuticals and agrochemicals. The unique properties of fluorine in these compounds can modulate their physical properties and suppress metabolism, increasing their in vivo half-lives .
Biochemische Analyse
Biochemical Properties
It is known that pyrimidine derivatives can interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions . The nature of these interactions often depends on the specific functional groups present in the pyrimidine derivative.
Cellular Effects
Pyrimidine derivatives can influence cell function in various ways, including impacting cell signaling pathways, gene expression, and cellular metabolism . The specific effects of 4-Bromo-5-fluoro-6-methylpyrimidine on these processes have not been reported.
Metabolic Pathways
The metabolic pathways involving this compound are not currently known. Pyrimidine derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors and potentially affecting metabolic flux or metabolite levels .
Eigenschaften
IUPAC Name |
4-bromo-5-fluoro-6-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrFN2/c1-3-4(7)5(6)9-2-8-3/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQMYTXOOLVBVLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=N1)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-methyl-2-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-{[4-(propan-2-yl)phenyl]methyl}-1,3-thiazole-5-carboxamide](/img/structure/B2625649.png)
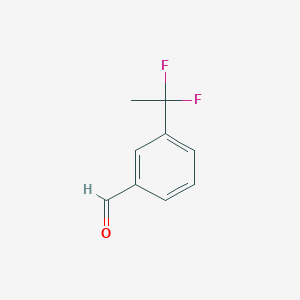
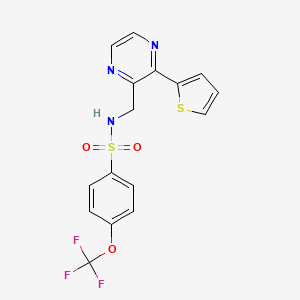
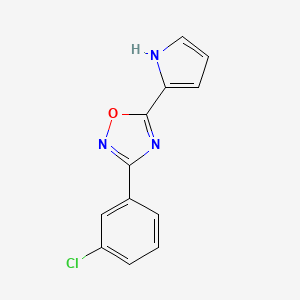
![Methyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-7-carboxylate](/img/no-structure.png)
![2-chloro-6-fluoro-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B2625658.png)
![6-(4-butoxyphenyl)-2-{[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2625660.png)
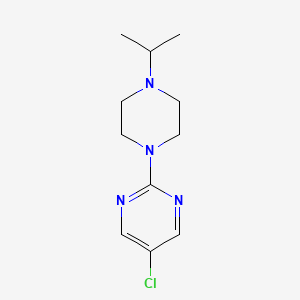

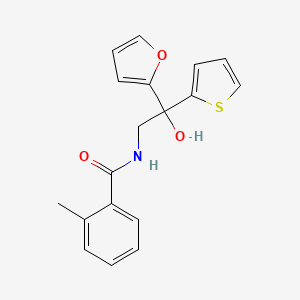
![3-[1-(1H-indole-2-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione](/img/structure/B2625667.png)

![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2625670.png)

